molecular formula C9H16ClNO4 B2438746 Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate;hydrochloride CAS No. 1099378-04-7

Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate;hydrochloride

Cat. No. B2438746
CAS RN: 1099378-04-7
M. Wt: 237.68
InChI Key: FOEXRJBHOCBGFH-KNVOCYPGSA-N
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Description

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry and drug design . Piperidine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Chemistry and Pharmacology Insights

Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate; hydrochloride is a compound that finds relevance in chemistry and pharmacology research. It shares structural similarities with piperidine derivatives, which are crucial in the development of various therapeutic agents. Piperidine and its derivatives, including dimethyl (3R,5S)-piperidine-3,5-dicarboxylate; hydrochloride, have been extensively studied for their pharmacological properties, including their role in synthesizing drugs with antipsychotic, antihistamine, antianginal, and antidepressant activities (Rathi, Syed, Shin, & Patel, 2016).

Role in Drug Synthesis

The compound is a key intermediate in synthesizing a variety of pharmacologically active molecules. Its structural versatility allows for the creation of compounds with significant therapeutic potential, particularly in treating neurological and psychiatric conditions. For instance, drugs targeting the 5-HT1A receptors, a critical component in the brain's serotonin system, often incorporate piperidine derivatives into their structure to modulate neurotransmitter release effectively. This modulation is crucial for treating depression and related disorders, highlighting the compound's importance in developing antidepressants (Wang, Zhang, Du, Ding, Gong, & Liu, 2019).

Future Directions

The future directions in the study of piperidine derivatives could involve the development of new synthetic methods, the exploration of their biological activities, and their use in drug design and medicinal chemistry .

properties

IUPAC Name

dimethyl (3R,5S)-piperidine-3,5-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4.ClH/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHNNEWIFMNBOM-UKMDXRBESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CNC1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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